molecular formula C22H19N3O3S B2721549 2-(3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-phenylacetamide CAS No. 1030616-14-8

2-(3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-phenylacetamide

Cat. No.: B2721549
CAS No.: 1030616-14-8
M. Wt: 405.47
InChI Key: PQUISMXTNUAJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical 2-(3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-phenylacetamide ( 1030616-14-8, Molecular Weight: 405.47 g/mol) is a synthetic organic compound belonging to the imidazolidinone class, characterized by a 5-oxo-2-thioxoimidazolidine core . This reagent has garnered significant attention in medicinal chemistry research due to its demonstrated potent cytotoxic effects. A pivotal study highlighted its exceptional activity against HepG2 human liver cancer cells, achieving a notably low IC50 value of 0.18 µM. This potency far exceeds that of standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) in comparative assays . The mechanism of action underlying this cytotoxicity is multi-faceted. The compound has been shown to induce programmed cell death (apoptosis) by significantly upregulating the expression of key pro-apoptotic genes, including p53, PUMA, and Caspases 3, 8, and 9, while concurrently suppressing the anti-apoptotic Bcl-2 gene . Furthermore, it disrupts cancer cell proliferation by inducing cell cycle arrest at the G2/M phase, as confirmed by flow cytometric analysis . At the molecular signaling level, this compound acts as an effective inhibitor of the PI3K/AKT pathway, a critical axis for cell survival and growth, with inhibitory effects observed at both the gene and protein expression levels . Supporting its therapeutic potential, in vivo studies in SEC-carcinoma models have indicated its efficacy in reducing tumor growth. Importantly, it has also shown selective toxicity towards cancer cells with minimal effects on normal THLE-2 liver cells, underscoring its value as a promising candidate for further oncological research and preclinical development . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-20(23-16-8-3-1-4-9-16)14-19-21(27)25(17-10-5-2-6-11-17)22(29)24(19)15-18-12-7-13-28-18/h1-13,19H,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUISMXTNUAJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-phenylacetamide , with a molecular formula of C22H19N3O3SC_{22}H_{19}N_3O_3S and a molecular weight of 405.47 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan moiety, an imidazolidinone ring, and a phenylacetamide group. The structural representation can be summarized as follows:

Property Details
IUPAC Name 2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
Molecular Formula C22H19N3O3S
Molecular Weight 405.47 g/mol
Purity Typically ≥ 95%

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. A pivotal study evaluated its activity against HepG2 cells (human liver cancer cells) using the MTT assay. The results indicated an IC50 value of 0.18 µM , showcasing potent cytotoxicity compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .

Table 1: Cytotoxic Activity Comparison

Compound IC50 (µM)
2-(3-(furan-2-ylmethyl)-5-oxo...0.18
Staurosporine5.07
5-Fluorouracil5.18

The mechanisms underlying the cytotoxic effects of this compound were investigated through various assays:

  • Apoptosis Induction : The compound was found to induce apoptosis in HepG2 cells, with a significant increase in pro-apoptotic gene expression (e.g., p53, PUMA, Caspases 3, 8, and 9) while decreasing the expression of the anti-apoptotic Bcl-2 gene .
  • Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating its potential to halt cancer cell proliferation .
  • Inhibition of PI3K/AKT Pathway : The compound was shown to inhibit the PI3K/AKT signaling pathway at both gene and protein levels, which is crucial for cancer cell survival and proliferation .

In Vivo Studies

In vivo studies further supported the efficacy of this compound in reducing tumor growth in SEC-carcinoma models. The findings indicated that it not only exhibited selective toxicity towards cancer cells but also had minimal effects on normal liver cells (THLE-2), highlighting its therapeutic potential .

Case Studies

A notable case involved a series of derivatives based on the thioxoimidazolidinone scaffold, where compounds similar to the target compound exhibited varying degrees of cytotoxicity against different cancer cell lines. This research underlined the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural Analogs in the Imidazolidinone Family

The compound shares a core 5-oxo-2-thioxoimidazolidine scaffold with the following analogs from :

Compound Name Melting Point (°C) Key Spectral Data (MS, NMR) Notable Structural Differences
2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide 234 MS: m/z 250 [M+H]⁺; 1H NMR: δ 10.31 Lacks furan-2-ylmethyl and N-phenylacetamide
3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid 169 MS: m/z 265 [M+H]⁺; 1H NMR: δ 12.18 Carboxylic acid substituent, shorter chain
3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanamide 202–206 MS: m/z 264 [M+H]⁺; 1H NMR: δ 10.52 Propionamide side chain, no furan group
Hexahydro-2-phenyl-3-thioxopyrrolo[1,2-e]imidazol-1-one 177 IR: 1176 cm⁻¹ (C=S); 1H NMR: δ 7.50–7.30 Fused pyrroloimidazolone system

Key Observations :

  • The furan-2-ylmethyl substituent introduces an oxygen heterocycle, which may alter solubility and electronic properties compared to purely aliphatic or aromatic analogs .
Thiazolidinone-Based Analogs

Compounds with thiazolidinone cores (e.g., ) provide insights into the role of sulfur-containing heterocycles:

Compound Name (Source) Key Features Biological Relevance (if reported)
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () Dual thioxo groups, quinazolinone linkage Mild antiproliferative activity on tumor cells
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-thiazolidin-5-yl}-N-phenylacetamide () Chloro/fluoroaryl substituents Enhanced electronic effects for target binding
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () Sulfonyl group, methylphenyl substitution Potential for improved metabolic stability

Key Observations :

  • Thiazolidinones generally exhibit lower melting points than imidazolidinones due to reduced ring rigidity.
  • The thioxo group in both scaffolds facilitates hydrogen bonding, but imidazolidinones may offer greater conformational flexibility .
Substituent Effects on Bioactivity
  • Furan vs. Phenyl Groups: The furan-2-ylmethyl group in the target compound may confer improved solubility in polar solvents compared to purely aromatic substituents (e.g., ’s chlorophenyl group). However, this could reduce lipophilicity relative to alkyl chains (e.g., ’s propanoic acid derivative) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.